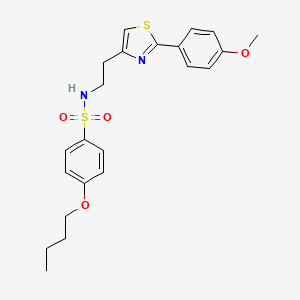

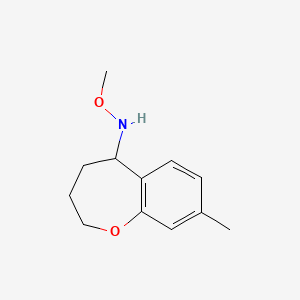

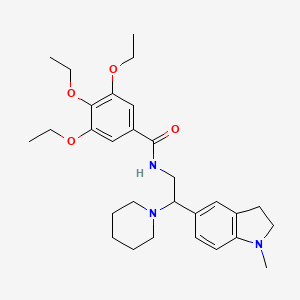

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a tert-butyl group, and a thiophene derivative with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they offer insights into the reactivity of tert-butyl groups and related chemistry that could be relevant to the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of C-N bonds. The first paper discusses the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction that leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the target molecule N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is not specifically mentioned, the principles of using tert-butyl nitrite in C-N bond formation could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a tert-butyl group attached to one nitrogen atom and a 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl group attached to another nitrogen atom within the oxalamide framework. The tert-butyl group is a bulky, electron-donating substituent that can influence the reactivity and steric profile of the molecule. The thiophene ring is a five-membered sulfur-containing heterocycle that can contribute to the electronic properties of the compound.

Chemical Reactions Analysis

The second paper provides information on the catalytic oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide and N-chlorosuccinimide (NCS) . This reaction proceeds without damaging functional groups in the alcohols, which is particularly useful for sensitive aldehydes. The mechanism involves the chlorination of the sulfenamide by NCS, forming a key intermediate that oxidizes alcohols to carbonyl products. This chemistry could be relevant if the synthesis or modification of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide involves similar oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide would be influenced by its functional groups. The tert-butyl group would likely impart steric bulk, affecting solubility and crystallinity. The oxalamide moiety could engage in hydrogen bonding, influencing the compound's melting point and solubility in polar solvents. The presence of the hydroxyethyl group could provide additional sites for hydrogen bonding or potential reactivity through oxidation or substitution reactions. The thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption and fluorescence characteristics.

Aplicaciones Científicas De Investigación

Synthesis and Polymerization : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of related compounds like N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Conjugated Polyradicals : The compound is used in the synthesis of new conjugated polyradicals with high spin concentration. These polyradicals exhibit interesting properties like reversible color changes and electrical conductivity, indicative of their potential in materials science (Miyasaka et al., 2001).

Protonated Terbutaline Hemisulfate Study : The structure and bonding of protonated terbutaline hemisulfate, which includes tert-butyl and hydroxyethyl groups, has been studied. This research contributes to the understanding of the molecular conformation and hydrogen bonding in related compounds (Sengupta & Dattagupta, 1996).

Solubility in Alcohols : Studies on the solubility of similar compounds in various alcohols have been conducted. These findings are significant for understanding the solubility behavior of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide in different solvent systems (Domańska & Bogel-Łukasik, 2005).

Chelating and Radical Scavenging : The compound 5-(tert-butyl)-2-hydroxy-N1,N3-bis(2-hydroxyethyl)isophthalamide, which shares structural similarities, has been found to be water-soluble, non-cytotoxic, and capable of both trapping ROS species and chelating ions. This highlights the potential of similar compounds in biochemical applications (Eckshtain-Levi et al., 2016).

Propiedades

IUPAC Name |

N'-tert-butyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-9(17)11-6-5-10(20-11)7-8-15-12(18)13(19)16-14(2,3)4/h5-6,9,17H,7-8H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQSTXWCDOLVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)